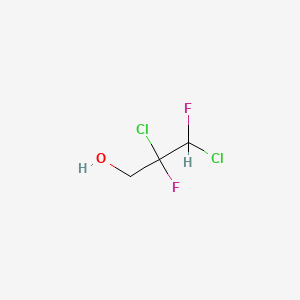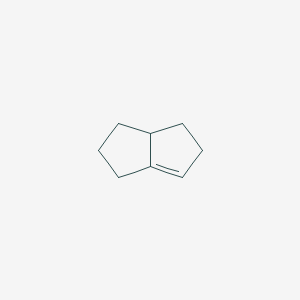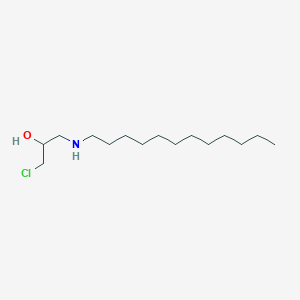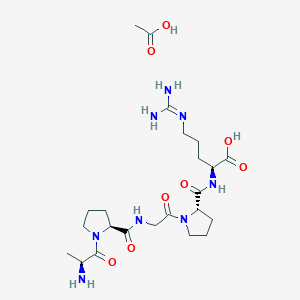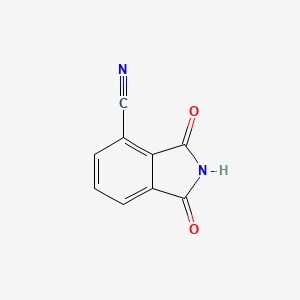
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a nitrile group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
化学反応の分析
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include a wide range of substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo electrophilic and nucleophilic substitution reactions allows it to interact with a wide range of biological molecules .
類似化合物との比較
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar in structure but with a carboxylic acid group at position 5 instead of a nitrile group.
2,2’-Oxybis(1,3-dihydro-1,3-dioxo-2H-isoindole-5,2-diyl)bis[(S)-4-methylpentanoic acid]: A more complex derivative with additional functional groups and a different substitution pattern.
Uniqueness
The presence of the nitrile group at position 4 allows for unique interactions and reactions that are not possible with other similar compounds .
特性
CAS番号 |
773-71-7 |
|---|---|
分子式 |
C9H4N2O2 |
分子量 |
172.14 g/mol |
IUPAC名 |
1,3-dioxoisoindole-4-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)9(13)11-8(6)12/h1-3H,(H,11,12,13) |
InChIキー |
OXXNNGQRVFMKLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


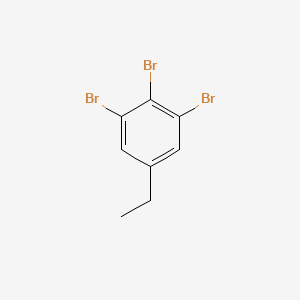
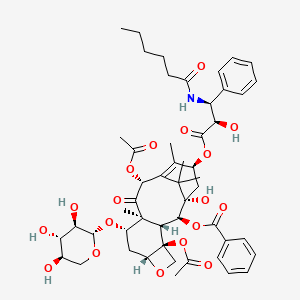
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
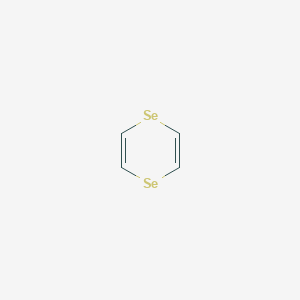
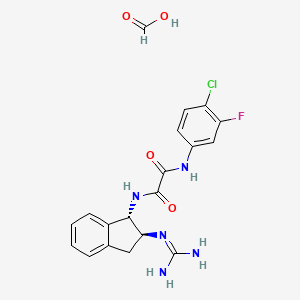
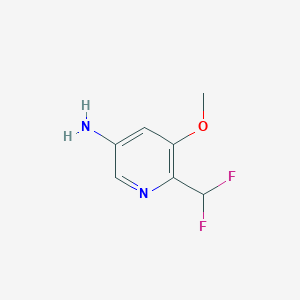
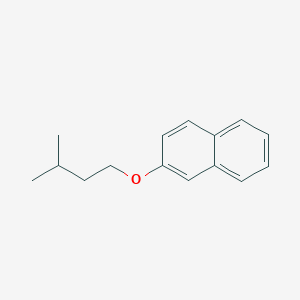
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
